1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate 1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16707194
InChI: InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5H,6-7H2,1-4H3
SMILES:
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate

CAS No.:

Cat. No.: VC16707194

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate -

Specification

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name 1-O-tert-butyl 3-O-methyl 2,5-dihydropyrrole-1,3-dicarboxylate
Standard InChI InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5H,6-7H2,1-4H3
Standard InChI Key XGXOVXLULNFLQY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC=C(C1)C(=O)OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core structure consists of a 2,5-dihydropyrrole ring, a partially unsaturated heterocycle with one nitrogen atom and reduced double bonds at the 2- and 5-positions. The tert-butyl carbamate group (–OC(O)C(CH₃)₃) and methyl ester (–OC(O)CH₃) are appended to the nitrogen and C3 positions, respectively. This configuration distinguishes it from fully saturated pyrrolidine derivatives and fully aromatic pyrroles .

Table 1: Key Structural Properties

PropertyValueSource
IUPAC Name1-(tert-butyl) 3-methyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylatePubChem
Molecular FormulaC₁₁H₁₇NO₄PubChem
Molecular Weight227.26 g/molPubChem
SMILESCC(C)(C)OC(=O)N1CC=C(C1)C(=O)OCBLD Pharm
CAS Registry Number313706-15-9BLD Pharm

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically begins with tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, which undergoes sequential acylation at the C3 position. Key steps include:

  • Protection of the pyrrole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Methyl esterification via reaction with methyl chloroformate in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate+ClCO2CH3DMAP1-tert-Butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate\text{tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate} + \text{ClCO}_2\text{CH}_3 \xrightarrow{\text{DMAP}} \text{1-tert-Butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate}

Industrial Optimization

Large-scale production emphasizes yield enhancement through solvent selection (e.g., tetrahydrofuran or dichloromethane) and temperature control (0–25°C). Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity .

Chemical Reactivity and Applications

Functional Group Transformations

The ester groups and dihydropyrrole ring enable diverse reactions:

  • Hydrolysis: Basic or acidic conditions cleave the esters to carboxylic acids, useful for further derivatization.

  • Reduction: Catalytic hydrogenation saturates the dihydropyrrole ring to pyrrolidine, altering pharmacokinetic properties .

  • Cross-Coupling: Suzuki-Miyaura reactions at the C4 position introduce aryl or heteroaryl groups for drug discovery .

Antimicrobial Activity

Derivatives of this compound exhibit moderate antibacterial effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) by disrupting cell wall synthesis.

Comparative Analysis with Structural Analogs

(S)-1-tert-Butyl 3-Methyl Pyrrolidine-1,3-Dicarboxylate (CAS 313706-15-9)

The fully saturated pyrrolidine version demonstrates enhanced metabolic stability in pharmacokinetic studies, with a plasma half-life of 6.2 hours in rats .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with bacterial penicillin-binding proteins.

  • Derivative Libraries: Synthesize fluorinated analogs to enhance blood-brain barrier penetration.

  • Green Chemistry: Develop aqueous-phase synthesis routes to reduce solvent waste.

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